1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)
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Description
“1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)” is a chemical compound with a molecular weight of 370.25 . It is a powder at room temperature . The IUPAC name for this compound is (1-(oxetan-3-yl)azetidin-3-yl)methanamine bis(2,2,2-trifluoroacetate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.2C2HF3O2/c8-1-6-2-9(3-6)7-4-10-5-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 370.25 . The IUPAC name for this compound is (1-(oxetan-3-yl)azetidin-3-yl)methanamine bis(2,2,2-trifluoroacetate) .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) involves the reaction of oxan-4-ylamine with 3-azetidinone followed by reduction of the resulting imine to form the desired product. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.", "Starting Materials": [ "Oxan-4-ylamine", "3-Azetidinone", "Sodium borohydride", "Methanol", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Oxan-4-ylamine is reacted with 3-azetidinone in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to form the desired product, 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine.", "Step 3: The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt." ] } | |
CAS No. |
2680533-19-9 |
Molecular Formula |
C13H20F6N2O5 |
Molecular Weight |
398.30 g/mol |
IUPAC Name |
[1-(oxan-4-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c10-5-8-6-11(7-8)9-1-3-12-4-2-9;2*3-2(4,5)1(6)7/h8-9H,1-7,10H2;2*(H,6,7) |
InChI Key |
FPSWPUDKEOVZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC(C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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